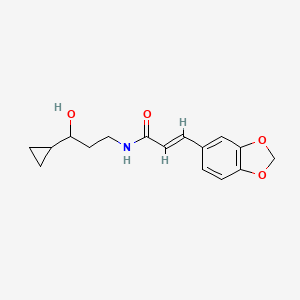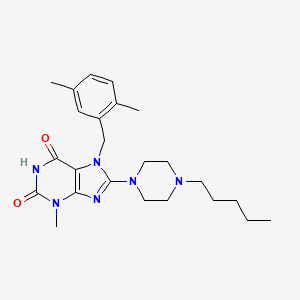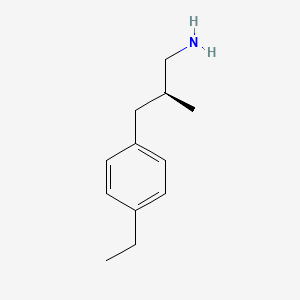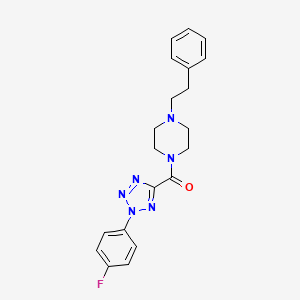
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a tetrazole group, which is a type of heterocyclic compound, a fluorophenyl group, which is a type of aromatic compound, and a phenethylpiperazine group, which is a type of piperazine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole and piperazine rings would add complexity to the structure. The fluorine atom on the phenyl group would likely have an impact on the compound’s reactivity and properties .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The tetrazole group could potentially undergo reactions like ring-opening or substitution. The piperazine group could potentially undergo reactions like alkylation or acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These could include its solubility, melting point, boiling point, and reactivity .
科学的研究の応用
Synthesis and Structural Analysis
The synthesis of compounds with complex structures involving fluorophenyl and tetrazolyl groups, such as "(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-phenethylpiperazin-1-yl)methanone," involves multi-step chemical reactions. These compounds are typically synthesized through substitution reactions, and their structures are confirmed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic analysis using X-ray diffraction provides insights into their molecular conformations, which are further verified through density functional theory (DFT) calculations. This comprehensive approach allows researchers to understand the physicochemical properties and molecular electrostatic potentials of these compounds (Huang et al., 2021).
Computational and Theoretical Studies
Theoretical studies, including DFT calculations, play a crucial role in predicting the electronic structure, molecular orbitals, and reactivity of these compounds. Such studies help in understanding the stability and electronic properties, which are crucial for designing compounds with desired chemical and biological activities. The comparison of DFT-optimized structures with experimental crystallographic data confirms the accuracy of theoretical models in predicting the real-world behavior of these molecules (Huang et al., 2021).
Biological Activities and Potential Applications
Research also explores the potential biological activities of these compounds, including their antitumour, antibacterial, and antifungal properties. For example, some compounds exhibit distinct inhibition on the proliferation of various cancer cell lines, suggesting their potential as antitumour agents. Similarly, the synthesis of novel derivatives and their preliminary biological evaluation can lead to the discovery of compounds with promising antifungal activity (Tang & Fu, 2018).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-[4-(2-phenylethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-17-6-8-18(9-7-17)27-23-19(22-24-27)20(28)26-14-12-25(13-15-26)11-10-16-4-2-1-3-5-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORDOZVTPKXKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

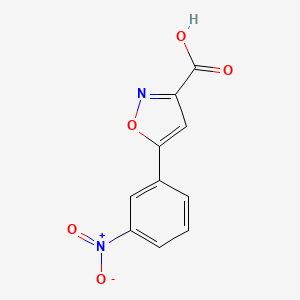
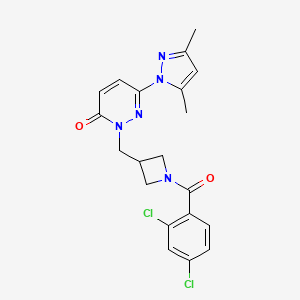
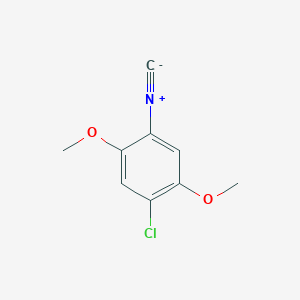
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonamido)benzamide](/img/structure/B2601743.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2601744.png)
![2-({[4-oxo-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetic acid](/img/structure/B2601745.png)
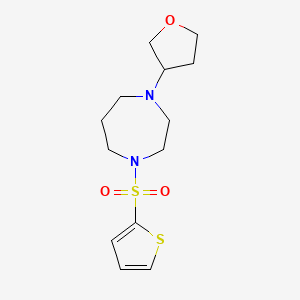
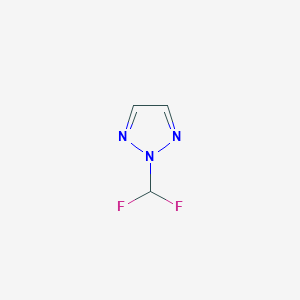
![Tert-butyl 5-azaspiro[3.4]oct-7-ene-5-carboxylate](/img/structure/B2601751.png)

